molecular formula C9H9BrClNO2 B13900007 Propyl 3-bromo-2-chloroisonicotinate

Propyl 3-bromo-2-chloroisonicotinate

Cat. No.: B13900007
M. Wt: 278.53 g/mol
InChI Key: XPVKOMRQDIRROD-UHFFFAOYSA-N
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Description

Propyl 3-bromo-2-chloroisonicotinate: is an organic compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol It is a derivative of isonicotinic acid, featuring both bromine and chlorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 3-bromo-2-chloroisonicotinate typically involves the esterification of 3-bromo-2-chloroisonicotinic acid with propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Propyl 3-bromo-2-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may produce a carboxylic acid derivative .

Scientific Research Applications

Chemistry: Propyl 3-bromo-2-chloroisonicotinate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis and surface coatings .

Mechanism of Action

The mechanism of action of propyl 3-bromo-2-chloroisonicotinate involves its interaction with specific molecular targets. The bromine and chlorine substituents on the aromatic ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • Propyl 3-bromoisonicotinate
  • Propyl 2-chloroisonicotinate
  • Ethyl 3-bromo-2-chloroisonicotinate

Comparison: Propyl 3-bromo-2-chloroisonicotinate is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. In comparison, similar compounds with only one halogen substituent may exhibit different reactivity and applications .

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

propyl 3-bromo-2-chloropyridine-4-carboxylate

InChI

InChI=1S/C9H9BrClNO2/c1-2-5-14-9(13)6-3-4-12-8(11)7(6)10/h3-4H,2,5H2,1H3

InChI Key

XPVKOMRQDIRROD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C(=NC=C1)Cl)Br

Origin of Product

United States

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